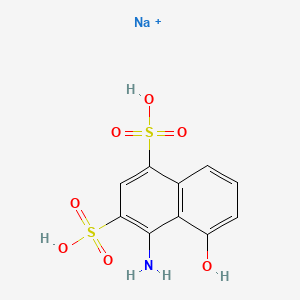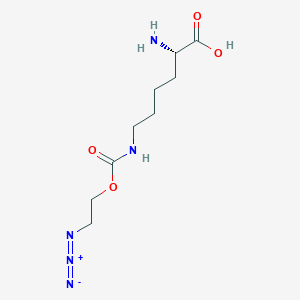![molecular formula C12H11N3O4 B11820166 [(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
[(3-acetyloxyiminoisoindol-1-yl)amino] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-acetiloxiiminoisoindol-1-il)amino] acetato es un complejo compuesto orgánico con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un núcleo de isoindol, que es una estructura bicíclica que contiene un átomo de nitrógeno, y está funcionalizado con grupos acetiloxiimino y amino. La presencia de estos grupos funcionales sugiere que el compuesto puede exhibir una reactividad química interesante y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(3-acetiloxiiminoisoindol-1-il)amino] acetato típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de isoindol: El núcleo de isoindol se puede sintetizar a través de una reacción de ciclización que involucra un derivado de ácido dicarboxílico adecuado y una amina.
Introducción del grupo acetiloxiimino: El grupo acetiloxiimino se puede introducir mediante una reacción de oximinación, donde un precursor de cetona o aldehído se trata con hidroxilamina y anhídrido acético.
Métodos de producción industrial
La producción industrial de [(3-acetiloxiiminoisoindol-1-il)amino] acetato puede involucrar la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
[(3-acetiloxiiminoisoindol-1-il)amino] acetato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo acetiloxiimino en un grupo amino.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados amino.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las posibles aplicaciones terapéuticas podrían incluir su uso como agente antimicrobiano o anticancerígeno.
Industria: El compuesto puede encontrar uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de [(3-acetiloxiiminoisoindol-1-il)amino] acetato involucra su interacción con objetivos moleculares específicos. El grupo acetiloxiimino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo amino puede participar en ataques nucleofílicos. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
[(3-acetiloxiiminoisoindol-1-il)amino] acetato se puede comparar con otros compuestos similares, tales como:
Derivados del indol: Los compuestos con un núcleo de indol, como el triptófano y la serotonina, exhiben diferentes actividades biológicas.
Derivados del isoindol: Los compuestos similares con diferentes grupos funcionales pueden tener una reactividad química y efectos biológicos variables.
La singularidad de [(3-acetiloxiiminoisoindol-1-il)amino] acetato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
[(3-acetyloxyiminoisoindol-1-yl)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)18-14-11-9-5-3-4-6-10(9)12(13-11)15-19-8(2)17/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCWKMKAVQVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC1=NC(=NOC(=O)C)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)




![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
